molecular formula C12H8FNO3 B2623848 4-Fluoro-2-nitro-1-phenoxybenzene CAS No. 613662-00-3

4-Fluoro-2-nitro-1-phenoxybenzene

Cat. No. B2623848
CAS RN: 613662-00-3
M. Wt: 233.198
InChI Key: ZFDSQQMBTWGBJO-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-phenoxybenzene is a chemical compound with the molecular formula C12H8FNO3. It is a member of the nitrophenyl ether family of compounds, which are widely used in the field of synthetic organic chemistry. This compound has been studied extensively due to its potential applications in various scientific research fields.

Scientific Research Applications

Charge Control in SNAr Reaction

The study by Cervera, Marquet, and Martin (1996) explores the charge control in the SNAr (nucleophilic aromatic substitution) reaction, particularly in the context of meta substitution with respect to the activating nitro group in 3,4-dihalogenonitrobenzenes. This research provides insights into the substitution reactions of compounds similar to 4-Fluoro-2-nitro-1-phenoxybenzene, highlighting the role of orbital-controlled processes and the impact of different nucleophiles on the substitution patterns (Cervera, Marquet, & Martin, 1996).

Synthesis of Fluoronitrobenzonitrile

Wilshire (1967) describes the preparation of 2-Fluoro-5-nitrobenzonitrile, a compound structurally related to 4-Fluoro-2-nitro-1-phenoxybenzene. The research demonstrates the reactivity of such compounds with amines and amino acids, providing a foundation for understanding the chemical behavior and potential applications of 4-Fluoro-2-nitro-1-phenoxybenzene in synthesis and analytical chemistry (Wilshire, 1967).

Catalysis in Aromatic Fluorides

Kim and Yu (2003) investigated the Pd(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides, including compounds related to 4-Fluoro-2-nitro-1-phenoxybenzene. Their research is significant for understanding the catalytic properties of such compounds and their potential utility in organic synthesis (Kim & Yu, 2003).

Synthesis of Fluoronitrophenol

Zhang Zhi-de (2011) conducted a study on the synthesis of 3-Fluoro-4-nitrophenol from compounds structurally similar to 4-Fluoro-2-nitro-1-phenoxybenzene. This research provides a deeper understanding of the synthesis process and the factors influencing the reaction, which is valuable for the development of new synthetic methods involving similar compounds (Zhang Zhi-de, 2011).

Hydroxylation of Fluorobenzene and Toluene

Eberhardt (1977) examined the effect of metal ions on the hydroxylation of fluorobenzene and toluene, providing insights into the reactivity and potential applications of fluoro-nitro compounds like 4-Fluoro-2-nitro-1-phenoxybenzene in environmental chemistry and catalysis (Eberhardt, 1977).

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

Sweeney, McArdle, and Aldabbagh (2018) described the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound related to 4-Fluoro-2-nitro-1-phenoxybenzene. This study is relevant for understanding the synthetic pathways and characterization of similar fluoro-nitro compounds (Sweeney, McArdle, & Aldabbagh, 2018).

properties

IUPAC Name

4-fluoro-2-nitro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDSQQMBTWGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitro-1-phenoxybenzene

Synthesis routes and methods

Procedure details

Cs2CO3 (12.1 g, 62.9 mmol) was added to a solution of phenol (5.9 g, 62.9 mmol) in 400 mL of THF under N2. After stirring for 15 min. 2,5-difluoronitrobenzene (6.82 mL, 62.9 mmol) in 50 mL of THF was added. The resulting mixture was heated to 40° C. for 25 h. Reaction was followed by HPLC to detect disappearance of 2,5-difluoronitrobenzene. Water and ethyl acetate were added, followed by extraction with ethyl acetate (2×). The combined organic layers were successively washed with saturated aq. sodium bicarbonate (3×), water and brine, dried (Na2SO4) and evaporated. The crude compound was chromatographed on silica to remove excess of phenol. Elution with toluene/ethyl acetate 95:5 gave the title compound (12.6 g, 86%). Data: (m/z)=234 (M+H)+.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

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